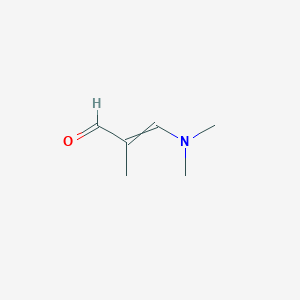
3-Diméthylamino-2-méthyl-2-propénal
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Dimethylamino-2-methyl-2-propenal often involves multi-component reactions that allow for the creation of complex molecules with high efficiency. For example, one study outlines the use of 2-phenallyl as a versatile protecting group for the asymmetric synthesis of propargylamines, indicating the type of synthetic strategies employed in the field (Gommermann & Knochel, 2005).
Molecular Structure Analysis
The molecular structure of derivatives of 3-Dimethylamino-2-methyl-2-propenal has been elucidated through various spectroscopic techniques, including X-ray crystallography. These studies provide insight into the conformational preferences of the molecule and its derivatives, which are crucial for understanding their reactivity and properties (Al-Hourani et al., 2016).
Chemical Reactions and Properties
3-Dimethylamino-2-methyl-2-propenal participates in a variety of chemical reactions, forming a wide range of heterocyclic compounds. Its reactivity has been exploited in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, showcasing its versatility as a building block in organic synthesis (Pizzioli et al., 1998).
Physical Properties Analysis
The physical properties of 3-Dimethylamino-2-methyl-2-propenal and its derivatives, such as solubility, boiling points, and melting points, are determined by their molecular structure. These properties are essential for understanding the conditions under which these compounds can be manipulated in the laboratory and their potential applications (Koten et al., 1978).
Chemical Properties Analysis
The chemical properties of 3-Dimethylamino-2-methyl-2-propenal, including its reactivity towards nucleophiles, electrophiles, and its role in catalysis, have been studied extensively. Its ability to participate in cycloaddition reactions, polymerization, and its use as a precursor for the synthesis of complex molecules highlights its importance in organic chemistry (Kralj et al., 1997).
Applications De Recherche Scientifique
Composants de base organiques
“3-Diméthylamino-2-méthyl-2-propénal” est utilisé comme composant de base organique {svg_1}. Les composants de base organiques sont des éléments fondamentaux dans la synthèse organique et sont utilisés pour construire des composés organiques complexes.
Recherche en photophysique
Le composé a été utilisé dans la recherche en photophysique {svg_2} {svg_3}. Plus précisément, son excitation vers l'état électronique S2 (ΠΠ*) a été étudiée à l'aide de la spectroscopie Raman de résonance {svg_4} {svg_5}. Cette recherche peut aider les scientifiques à comprendre le comportement des molécules lorsqu'elles absorbent la lumière, ce qui est crucial dans des domaines tels que la photochimie et la physique moléculaire.
Synthèse du méthylmalondialdéhyde
“this compound” convient pour une utilisation dans la synthèse du méthylmalondialdéhyde {svg_6} {svg_7} {svg_8}. Le méthylmalondialdéhyde est un composé souvent utilisé comme réactif dans la synthèse organique.
Analyse des propriétés chimiques
Les propriétés chimiques du composé, telles que son point de fusion, son point d'ébullition et sa densité, ont été analysées {svg_9}. Ces informations sont cruciales dans divers domaines de la recherche et de l'industrie, notamment les produits pharmaceutiques, la science des matériaux et le génie chimique.
Recherche sur la sécurité
Les caractéristiques de sécurité du “this compound” ont été étudiées {svg_10} {svg_11}. Comprendre le profil de sécurité d'un composé est essentiel pour sa manipulation et son utilisation, en particulier dans les applications industrielles.
Recherche sur le stockage
Des recherches ont été menées sur les conditions de stockage optimales pour "this compound" {svg_12}. Un stockage adéquat est crucial pour maintenir l'intégrité du composé pour une utilisation dans diverses applications.
Safety and Hazards
DMAMP is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, eye protection, and face protection are advised .
Mécanisme D'action
Mode of Action
It has been reported that the photophysics of 3-dimethylamino-2-methyl-2-propenal on excitation to the s2 (ππ*) electronic state has been studied using resonance raman spectroscopy . This suggests that the compound may interact with its targets through electronic excitation, but more research is needed to confirm this and to understand the resulting changes.
Biochemical Pathways
It is known that the compound is suitable for use in the synthesis of methylmalondialdehyde , which suggests that it may be involved in pathways related to aldehyde metabolism.
Pharmacokinetics
The compound is a solid at room temperature, with a boiling point of 110-115 °C/1 mmHg and a melting point of 34-38 °C . It has a density of 0.971 g/mL at 25 °C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.
Action Environment
The action of 3-Dimethylamino-2-methyl-2-propenal may be influenced by environmental factors such as temperature, as it is recommended to be stored at 2-8°C .
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMOQYFDMQPRJ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N(C)C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19125-76-9, 920518-65-6 | |
| Record name | 3-(Dimethylamino)-2-methyl-2-propenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Dimethylamino)-2-methyl-2-propenal, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYX5TDH9M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)








![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)